7-Propylquinoline

Regioselective Electrophilic Aromatic Substitution Nitration Chemistry Positional Isomer Differentiation

7-Propylquinoline (CAS: 7661-59-8) is an alkyl-substituted quinoline derivative with the molecular formula C12H13N and a molecular weight of 171.24 g/mol. It belongs to the class of 7-alkylquinolines, which are propylated derivatives of the parent quinoline heterocycle.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 7661-59-8
Cat. No. B1615617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Propylquinoline
CAS7661-59-8
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C12H13N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h3,5-9H,2,4H2,1H3
InChIKeyCOTJHRWDWDQJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Propylquinoline (CAS: 7661-59-8) for Research Procurement: Compound Profile and Procurement Considerations


7-Propylquinoline (CAS: 7661-59-8) is an alkyl-substituted quinoline derivative with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . It belongs to the class of 7-alkylquinolines, which are propylated derivatives of the parent quinoline heterocycle [1]. The compound exhibits a predicted pKa of 5.44±0.14 and an ACD/LogP of 3.61, placing it in a moderately lipophilic range that influences its partitioning behavior in biological and chemical systems . 7-Propylquinoline serves primarily as a synthetic intermediate and research reagent, with documented applications in medicinal chemistry programs exploring structure-activity relationships of quinoline-based scaffolds [2].

Why 7-Propylquinoline (CAS: 7661-59-8) Cannot Be Simply Replaced by 7-Methylquinoline or 7-Ethylquinoline in Research Protocols


7-Propylquinoline cannot be freely interchanged with shorter-chain 7-alkylquinoline analogs due to position-dependent regiochemical reactivity and chain-length-dependent physicochemical properties that directly impact experimental outcomes. In nitration reactions, the 7-substituent directs electrophilic attack exclusively to the 8-position in pure 7-alkylquinoline samples [1]; contamination with 5-alkyl isomers—a common byproduct of Skraup syntheses—yields divergent nitration products that can confound analytical results. Furthermore, the lipophilicity of 7-alkylquinolines increases systematically with alkyl chain length, with 7-propylquinoline exhibiting a predicted LogP of 3.67 versus 7-methylquinoline's lower value, altering membrane permeability, protein binding, and chromatographic retention behavior [2]. In biological systems, 7-alkyl chain length modulates substrate recognition by metabolic enzymes—a phenomenon demonstrated in 7-alkoxyquinoline series where chain length dictates differential O-dealkylation rates across cytochrome P450 isoforms [3]. Substituting a 7-propyl analog with a 7-methyl or 7-ethyl variant without re-optimizing reaction conditions or biological assays therefore introduces uncontrolled variables that compromise data reproducibility.

Quantitative Differentiation Evidence for 7-Propylquinoline (CAS: 7661-59-8) Relative to Structural Analogs


Regioselective Nitration: 7-Propylquinoline Directs Exclusive 8-Substitution, Avoiding 6-Substitution Observed with 5-Alkyl Analogs

7-Propylquinoline, when nitrated as a pure positional isomer, yields exclusively the 8-nitro derivative [1]. In contrast, 5-methylquinoline—the primary positional isomer contaminant generated during Skraup synthesis of 7-alkylquinolines—undergoes nitration at both the 6- and 8-positions [1]. This regiochemical divergence means that procurement of 7-propylquinoline with unverified isomeric purity may result in mixed nitration products, compromising downstream synthetic utility.

Regioselective Electrophilic Aromatic Substitution Nitration Chemistry Positional Isomer Differentiation

Lipophilicity Modulation: 7-Propylquinoline LogP (3.67) Exceeds 7-Methylquinoline, Enabling Differential Membrane Partitioning and Chromatographic Retention

7-Propylquinoline exhibits an estimated Log Kow (octanol-water partition coefficient) of 3.67 [1], which is substantially higher than the LogP of 7-methylquinoline (approximately 2.6–2.8 based on the loss of ~0.5–0.6 log units per methylene deletion) [2]. This increased lipophilicity alters membrane permeability characteristics and RP-HPLC retention times, directly affecting both biological assay design and analytical method development.

Lipophilicity LogP ADME Profiling Reversed-Phase Chromatography

Synthetic Accessibility via Skraup Reaction: 7-Propylquinoline Is Formed Alongside 5-Propylquinoline Isomer, Requiring Rigorous Purity Verification for Reproducible Results

The Skraup synthesis with m-propylaniline yields a mixture of 7-propylquinoline and 5-propylquinoline positional isomers [1]. In the structurally characterized 7-ethylquinoline system, the 7-isomer constitutes 75% of the product mixture while the 5-isomer accounts for 25% [1]. This inherent isomeric contamination necessitates rigorous analytical verification when procuring 7-propylquinoline for applications requiring regioisomeric fidelity.

Skraup Synthesis Positional Isomer Separation Analytical Quality Control

Research and Industrial Application Scenarios for 7-Propylquinoline (CAS: 7661-59-8) Based on Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Studies of 7-Alkylquinoline Pharmacophores Requiring Alkyl Chain Length as an Independent Variable

7-Propylquinoline serves as the C3-propyl member in homologous 7-alkylquinoline series used to probe the effect of alkyl chain length on biological activity, metabolic stability, and physicochemical properties [1]. Its LogP of 3.67 positions it between 7-ethylquinoline and 7-butylquinoline on the lipophilicity gradient, enabling systematic evaluation of logP-dependent phenomena including membrane permeability, P450 isoform recognition (analogous to the chain-length-dependent O-dealkylation rates documented for 7-alkoxyquinolines), and target binding affinity [1][2]. This graded differentiation is essential for lead optimization programs where balancing potency with ADME properties requires precise control over substituent lipophilicity.

Synthetic Intermediate for Regiospecific 8-Substituted Quinoline Derivatives via Electrophilic Aromatic Substitution

The documented exclusive nitration of pure 7-alkylquinolines at the 8-position [3] establishes 7-propylquinoline as a regiochemically predictable scaffold for introducing functionality at C8. This regiospecificity is preserved only when the starting material is free of 5-alkylquinoline contaminants—which direct substitution to the 6- and 8-positions—making high-isomeric-purity 7-propylquinoline essential for synthetic routes requiring unambiguous C8 functionalization. Applications include the preparation of 8-amino-7-propylquinoline, 8-halo-7-propylquinoline, and downstream coupling partners for cross-coupling reactions.

Analytical Reference Standard for Positional Isomer Discrimination in Chromatographic Method Development

The well-characterized isomeric contamination profile of Skraup-derived 7-alkylquinolines [3] positions 7-propylquinoline as a valuable reference material for developing GC and HPLC methods capable of resolving 5- and 7-alkylquinoline positional isomers. Given that 5-propylquinoline and 7-propylquinoline share identical molecular weight (171.24 g/mol) and similar physicochemical properties, their chromatographic separation requires optimized stationary phase and mobile phase conditions. Procurement of authenticated 7-propylquinoline enables method qualification and routine quality control of isomerically pure synthetic intermediates.

Metabolic Substrate Discovery Leveraging Alkyl Chain-Dependent P450 Isoform Selectivity

Based on class evidence from 7-alkoxyquinoline fluorescent substrate studies—where 7-ethoxy and 7-propoxy derivatives demonstrated differential O-dealkylation rates by microsomes from 3-methylcholanthrene-pretreated versus phenobarbitone-pretreated rats [1]—7-propylquinoline and its functionalized derivatives may serve as scaffolds for developing isoform-selective cytochrome P450 probes. The propyl chain length occupies a distinct steric and lipophilic space that may confer differential recognition by P450 isoforms compared to methyl, ethyl, or butyl analogs, although direct experimental validation of 7-propylquinoline itself in this context remains pending.

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